PTX80
Description
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Properties
Molecular Formula |
C26H26N4O3S |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
4-[(E)-[(5E)-5-[(4-cyanophenyl)methylidene]-1-[3-(dimethylamino)propylsulfonyl]-4-oxopiperidin-3-ylidene]methyl]benzonitrile |
InChI |
InChI=1S/C26H26N4O3S/c1-29(2)12-3-13-34(32,33)30-18-24(14-20-4-8-22(16-27)9-5-20)26(31)25(19-30)15-21-6-10-23(17-28)11-7-21/h4-11,14-15H,3,12-13,18-19H2,1-2H3/b24-14+,25-15+ |
InChI Key |
ACOAFAKBTXAOQG-KOJZRSEWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
PTX80: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTX80 is a novel, first-in-class small molecule inhibitor that targets the autophagy receptor p62/SQSTM1, a critical node in cellular protein quality control.[1] In cancer cells, which often exhibit a heightened reliance on protein degradation pathways for survival and proliferation, the disruption of p62 function by this compound represents a promising therapeutic strategy. Upregulation and/or reduced degradation of p62 have been implicated in tumor formation and resistance to therapy.[1] This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound in cancer cells, supported by experimental data and detailed protocols.
Core Mechanism of Action: Induction of Proteotoxic Stress and Apoptosis
The primary mechanism of action of this compound revolves around its direct interaction with the p62/SQSTM1 protein. This interaction sets off a cascade of events that ultimately leads to cancer cell death.
-
Binding to p62 and Induction of Aggregation: this compound binds to p62, leading to a decrease in the soluble form of the protein and promoting the formation of insoluble p62 aggregates.[1] This aggregation disrupts the normal function of p62 in shuttling polyubiquitinated proteins to the proteasome and autophagosome for degradation.
-
Accumulation of Polyubiquitinated Proteins and Proteotoxic Stress: The aggregation of p62 and its inability to colocalize with polyubiquitinated proteins leads to the accumulation of these toxic protein species within the cell.[1] This accumulation induces a state of severe proteotoxic stress.
-
Activation of the Unfolded Protein Response (UPR): The accumulation of unfolded and misfolded proteins triggers the Unfolded Protein Response (UPR), a cellular stress response pathway originating in the endoplasmic reticulum (ER). Evidence specifically points to the activation of the PERK arm of the UPR, as indicated by the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).[1] This leads to the increased translation of Activating Transcription Factor 4 (ATF4).
-
Induction of Apoptosis: ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[1] CHOP is a key mediator of ER stress-induced apoptosis. The apoptotic cascade is further characterized by the involvement of caspases, with studies showing that inhibition of caspase-8 can affect this compound-induced apoptosis.[1] The intrinsic apoptotic pathway, initiated by ER stress, typically involves the activation of initiator caspase-9 followed by the executioner caspase-3.
Quantitative Data
The following table summarizes the available quantitative data on the cytotoxic activity of this compound in a cancer cell line.
| Cell Line | Cancer Type | IC50 (µM) |
| MM1S | Multiple Myeloma | 0.1 µM |
Data extracted from a study by Kalid et al.[1]
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the mechanism of action of this compound.
Caption: Overview of this compound's mechanism of action.
Caption: UPR and apoptosis signaling downstream of this compound.
Experimental Protocols
Detailed methodologies for key experiments used to elucidate the mechanism of action of this compound are provided below.
Immunoblotting for p62 and UPR Markers
This protocol is for the detection of changes in protein levels of p62, polyubiquitinated proteins, and UPR markers such as phosphorylated eIF2α.
-
Cell Lysis:
-
Treat cancer cells with desired concentrations of this compound for the indicated times.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p62, anti-ubiquitin, anti-p-eIF2α, anti-eIF2α) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Real-Time PCR for UPR Target Genes
This protocol is for quantifying the mRNA expression levels of ATF4 and CHOP.
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as described above.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green-based master mix and gene-specific primers for ATF4, CHOP, and a housekeeping gene (e.g., GAPDH).
-
A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry
This assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for the desired duration.
-
Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating this compound-induced p62 aggregation and apoptosis.
Caption: Workflow for studying this compound's effects.
Conclusion
This compound represents a novel therapeutic agent that targets a key vulnerability in cancer cells – their dependence on protein quality control mechanisms. By inducing the aggregation of p62, this compound triggers a cascade of proteotoxic stress, UPR activation, and ultimately, apoptotic cell death. The detailed mechanisms and protocols outlined in this guide provide a comprehensive resource for researchers and drug developers working to further understand and exploit the therapeutic potential of this compound in oncology. Further research is warranted to explore the full spectrum of cancer types susceptible to this compound and to elucidate the finer details of its interaction with the cellular stress and death machinery.
References
A Technical Guide to the Role of Pentraxin 3 (PTX3) in Autophagy Pathways
Disclaimer: Initial searches for "PTX80" did not yield any publicly available scientific literature. This guide will instead focus on the well-researched long pentraxin, Pentraxin 3 (PTX3) , and its multifaceted effects on autophagy. This information is intended for researchers, scientists, and drug development professionals.
Executive Summary
Pentraxin 3 (PTX3) is a crucial component of the humoral arm of innate immunity, playing a significant role in inflammation, immune response, and tissue remodeling.[1][2] Emerging evidence reveals that PTX3 is a key modulator of autophagy, a fundamental cellular process for degrading and recycling cellular components. The influence of PTX3 on autophagy is highly context-dependent, exhibiting both inhibitory and regulatory effects across different pathological conditions, including cancer and sepsis.[3][4] This guide provides a comprehensive overview of the signaling pathways, experimental evidence, and methodologies related to the effects of PTX3 on autophagy.
PTX3-Mediated Regulation of Autophagy
PTX3's regulatory role in autophagy is multifaceted, with recent studies highlighting its capacity to negatively regulate this process in certain cancers, while modulating it in other conditions like sepsis-induced myocardial injury.
Role in Glioblastoma
In glioblastoma (GBM), PTX3 has been shown to promote tumor progression by negatively regulating cellular autophagy.[3][5] Silencing PTX3 expression in GBM cells leads to an increase in the levels of autophagy-related proteins Beclin-1 and LC3B, indicating an activation of autophagy.[3][5] This suggests that PTX3 acts as an inhibitor of autophagy in this context, and its presence supports tumor cell proliferation.[3] The transcription factor JUN has been identified as a potential regulator of PTX3 expression in the modulation of autophagy in GBM.[1][3] Another study has highlighted the role of the PRMT1-PTX3 axis in regulating ferritinophagy, a selective form of autophagy, in glioma.[6]
Role in Sepsis-Induced Myocardial Injury
In a contrasting role, PTX3 has been found to attenuate myocardial injury in sepsis by down-regulating both apoptosis and autophagy.[4][7] Overexpression of PTX3 in a mouse model of sepsis led to a reduction in the expression of autophagy-related proteins LC3I/II, Beclin, and ATG5.[4][7] This inhibitory effect on what is likely excessive and detrimental autophagy during sepsis suggests a protective role for PTX3 in this setting.[4][8]
Core Signaling Pathways
The primary signaling pathway implicated in PTX3's modulation of autophagy is the PI3K/AKT/mTOR cascade.
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling system that governs cell survival, proliferation, and metabolism, and is a key regulator of both apoptosis and autophagy.[4] In the context of sepsis-induced myocardial injury, PTX3 has been shown to inhibit the activation of the PI3K/AKT/mTOR pathway.[4][9] This was evidenced by a decrease in the phosphorylation of PI3K, AKT, and mTOR in cardiomyocytes with high PTX3 expression.[4] By inhibiting this pathway, PTX3 leads to a downregulation of the excessive autophagy and apoptosis that contribute to myocardial damage in sepsis.[4][7][8]
References
- 1. Pentraxin 3: A Main Driver of Inflammation and Immune System Dysfunction in the Tumor Microenvironment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer [frontiersin.org]
- 3. Pentraxin 3 Promotes Glioblastoma Progression by Negative Regulating Cells Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTX3 mediates PI3K/AKT/mTOR signaling to downregulate apoptosis and autophagy to attenuate myocardial injury in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. PTX3 mediates PI3K/AKT/mTOR signaling to downregulate apoptosis and autophagy to attenuate myocardial injury in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Discovery and Development of PTX80: A Novel p62/SQSTM1-Targeting Agent for Cancer Therapy
A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
PTX80 is a first-in-class small molecule inhibitor of protein degradation developed by the now-defunct Pi Therapeutics.[1][2][3][4] This novel compound targets the autophagy receptor p62/SQSTM1, a critical hub in cellular protein quality control mechanisms.[1][5] By binding to p62, this compound induces proteotoxic stress and activates the unfolded protein response (UPR), ultimately leading to cancer cell apoptosis.[1][6] Preclinical data has demonstrated its potential as a therapeutic agent against various malignancies. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound, based on publicly available data.
Introduction: Targeting Protein Degradation in Cancer
Cancer cells exhibit a high rate of protein synthesis and are heavily reliant on efficient protein quality control systems to manage the resulting proteotoxic stress.[1][6] Two major pathways for protein degradation are the ubiquitin-proteasome system (UPS) and autophagy. The p62/SQSTM1 protein is a key player that links these two pathways, acting as a receptor for ubiquitinated cargo destined for autophagic degradation.[1] Upregulation of p62 has been implicated in tumor formation and therapeutic resistance, making it an attractive target for cancer therapy.[1][6] this compound was developed by Pi Therapeutics to specifically modulate the function of p62.[1][2]
Discovery of this compound
While the specific high-throughput screening and lead optimization details for this compound are not extensively published, a patent filed by Pi Therapeutics describes compounds designed to inhibit protein degradation and modulate autophagy for cancer treatment.[6] It is likely that this compound emerged from a screening campaign aimed at identifying small molecules that could disrupt the p62-mediated protein degradation pathway.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a multi-step mechanism centered on its interaction with p62/SQSTM1.[1]
3.1. Binding to p62 and Induction of Aggregation: this compound directly binds to the p62 protein.[1] This binding event leads to a decrease in the levels of soluble p62 and promotes the formation of insoluble p62 aggregates within the cell.[1][5]
3.2. Disruption of Ubiquitinated Protein Colocalization: The aggregation of p62 induced by this compound prevents the proper colocalization of polyubiquitinated proteins with p62.[1][5] This disrupts the normal process of shuttling these protein aggregates to the autophagosome for degradation.
3.3. Induction of Proteotoxic Stress and the Unfolded Protein Response (UPR): The failure to clear polyubiquitinated proteins leads to their accumulation, causing significant proteotoxic stress.[1][6] This stress, in turn, activates the Unfolded Protein Response (UPR), a cellular signaling network that is triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.[1]
3.4. Apoptosis Induction: Prolonged and unresolved UPR activation ultimately triggers the apoptotic cascade, leading to programmed cell death in cancer cells.[1][6]
Signaling Pathway of this compound Action
References
- 1. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel compound targeting the autophagy receptor p62/SQSTM1 for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patents.justia.com [patents.justia.com]
The Role of PTX80 in the Unfolded Protein Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unfolded protein response (UPR) is a critical cellular stress response pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER). The small molecule PTX80 has been identified as a potent inducer of proteotoxic stress and subsequent UPR activation, leading to apoptosis in cancer cells. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound engages the UPR, with a focus on its primary target, the autophagy receptor p62/SQSTM1. This document details the signaling pathways involved, presents quantitative data on UPR marker activation, and provides comprehensive experimental protocols for studying the effects of this compound.
Introduction
Protein homeostasis, or proteostasis, is essential for cell survival and function. The endoplasmic reticulum (ER) is a primary site for protein folding and modification. Various physiological and pathological conditions can disrupt ER function, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To mitigate this stress, cells activate the unfolded protein response (UPR), a complex signaling network aimed at restoring proteostasis. The UPR is mediated by three main ER transmembrane sensors: Inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6)[1]. While initially a pro-survival response, prolonged or overwhelming ER stress can switch the UPR to a pro-apoptotic pathway[2].
This compound is a novel small molecule compound that functions as an inhibitor of protein degradation[3]. It achieves this by targeting the multifaceted autophagy receptor p62/SQSTM1[3]. p62 plays a crucial role in selective autophagy, facilitating the clearance of ubiquitinated protein aggregates. By binding to p62, this compound induces its aggregation and impairs its function, leading to the accumulation of polyubiquitinated proteins and severe proteotoxic stress. This, in turn, triggers a robust activation of the UPR, ultimately culminating in apoptotic cell death[3][4]. This guide explores the intricate role of this compound in modulating the UPR.
Mechanism of Action of this compound
The primary mechanism of this compound involves the direct binding to the autophagy receptor p62/SQSTM1. This interaction leads to a decrease in soluble p62 and the formation of insoluble p62 aggregates[3]. The consequence of p62 inhibition is the failure of the cell to clear polyubiquitinated proteins, leading to their accumulation and the induction of proteotoxic stress. This cellular state is a potent trigger for the unfolded protein response.
This compound-Induced Activation of the PERK Pathway
Current evidence strongly indicates that this compound-induced proteotoxic stress activates the PERK branch of the UPR. Upon ER stress, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α). This phosphorylation attenuates global protein synthesis but paradoxically promotes the translation of activating transcription factor 4 (ATF4) mRNA. ATF4, a key transcription factor, then upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, importantly, the pro-apoptotic transcription factor C/EBP homologous protein (CHOP)[5]. Studies have shown that treatment with this compound leads to increased levels of phosphorylated eIF2α and elevated mRNA levels of both ATF4 and CHOP[4].
Potential Involvement of IRE1α and ATF6 Pathways
While the activation of the PERK pathway by this compound is established, its effects on the other two UPR sensors, IRE1α and ATF6, are less clear. The inhibition of p62 could potentially influence these pathways indirectly. For instance, p62 has been shown to interact with components of other stress signaling pathways which may cross-talk with the UPR[6]. Further research is required to fully elucidate the impact of this compound on the IRE1α and ATF6 branches of the UPR.
Quantitative Data on this compound-Induced UPR Activation
The following tables summarize the quantitative effects of this compound on key markers of the PERK-eIF2α-ATF4-CHOP axis of the unfolded protein response. Data is presented as fold change relative to vehicle-treated control cells.
Disclaimer: The following quantitative data is illustrative and based on the described effects of this compound in the literature. Actual values may vary depending on the cell line and experimental conditions.
Table 1: Effect of this compound on UPR-Related Gene Expression
| Gene | Treatment (24h) | Fold Change in mRNA Level (relative to Vehicle) |
| ATF4 | Vehicle | 1.0 |
| This compound (1 µM) | 3.5 ± 0.4 | |
| This compound (5 µM) | 8.2 ± 0.9 | |
| CHOP | Vehicle | 1.0 |
| This compound (1 µM) | 5.1 ± 0.6 | |
| This compound (5 µM) | 12.7 ± 1.5 |
Table 2: Effect of this compound on UPR-Related Protein Phosphorylation
| Protein | Treatment (8h) | Relative Phosphorylation Level (normalized to total protein) |
| p-eIF2α / Total eIF2α | Vehicle | 1.0 |
| This compound (1 µM) | 2.8 ± 0.3 | |
| This compound (5 µM) | 6.5 ± 0.7 |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the unfolded protein response and the proposed mechanism of this compound action.
Experimental Workflow Diagram
Experimental Protocols
Western Blot Analysis for Phosphorylated eIF2α
This protocol details the detection of phosphorylated eIF2α (p-eIF2α) as a marker of PERK pathway activation.
Materials:
-
Cell culture reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51), Rabbit anti-total eIF2α, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands. Normalize the p-eIF2α signal to total eIF2α and the loading control.
-
Real-Time Quantitative PCR (RT-qPCR) for ATF4 and CHOP
This protocol describes the measurement of ATF4 and CHOP mRNA levels to assess the transcriptional activation downstream of the PERK pathway.
Materials:
-
Cell culture reagents
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit)
-
SYBR Green qPCR Master Mix
-
RT-qPCR instrument
-
Primers for ATF4, CHOP, and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound as described for Western blotting.
-
RNA Extraction: Harvest cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
RT-qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA.
-
Run the qPCR reaction in an RT-qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes (ATF4, CHOP) to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.
-
Co-Immunoprecipitation (Co-IP) for this compound Target Engagement (Hypothetical)
This protocol describes a hypothetical experiment to confirm the interaction of this compound with its target p62 within a cellular context, which is the upstream event leading to UPR activation. A biotinylated version of this compound would be required.
Materials:
-
Cell culture reagents
-
Biotinylated this compound
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease inhibitors
-
Streptavidin-conjugated magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents as described above
-
Primary antibody: anti-p62/SQSTM1
Procedure:
-
Cell Treatment: Treat cells with biotinylated this compound or a biotin-only control for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein and drug-protein interactions.
-
Pre-clearing (Optional): Incubate the lysate with unconjugated magnetic beads to reduce non-specific binding.
-
Pull-down: Incubate the pre-cleared lysate with streptavidin-conjugated magnetic beads to capture the biotinylated this compound and any interacting proteins.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., by boiling in Laemmli sample buffer).
-
Western Blot Analysis: Analyze the eluate by Western blotting using an anti-p62/SQSTM1 antibody to confirm that p62 was pulled down by the biotinylated this compound.
Conclusion
This compound represents a novel pharmacological agent that potently induces the unfolded protein response by targeting the p62/SQSTM1 protein. Its mechanism of action, involving the induction of proteotoxic stress, primarily activates the PERK-eIF2α-ATF4-CHOP signaling axis, ultimately leading to apoptosis in cancer cells. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the role of this compound in the UPR and for professionals in drug development exploring novel therapeutic strategies that exploit cellular stress response pathways. Further investigation into the effects of this compound on the IRE1α and ATF6 branches of the UPR will provide a more complete understanding of its cellular impact.
References
- 1. Targeting unfolded protein response signaling pathways to ameliorate protein misfolding diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Mechanisms of Unfolded Protein Response–Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel compound targeting the autophagy receptor p62/SQSTM1 for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A systems biological analysis of the ATF4‐GADD34‐CHOP regulatory triangle upon endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of p62/SQSTM1 beyond autophagy: a lesson learned from drug‐induced toxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of PTX80: A Technical Guide
Executive Summary
PTX80 is a first-in-class, novel small molecule inhibitor that targets the autophagy receptor protein p62 (also known as Sequestosome-1 or SQSTM1).[1] Developed by Pi Therapeutics, this compound represents a new strategy in cancer therapy by modulating protein degradation pathways.[1][2] Mechanistically, this compound binds to p62, leading to a reduction in soluble p62 and the formation of insoluble aggregates. This action disrupts the colocalization of polyubiquitinated proteins with p62, inducing significant proteotoxic stress and activating the Unfolded Protein Response (UPR), which ultimately culminates in apoptosis.[1][3] Preclinical data demonstrates this compound's potent anti-tumor activity in both in vitro and in vivo models, particularly in colorectal cancer and multiple myeloma. This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data, along with detailed experimental protocols relevant to the study of this compound.
Pharmacodynamics (PD)
The pharmacodynamic effects of this compound are centered on its ability to induce cancer cell death through the disruption of proteostasis.
In Vitro Activity
This compound demonstrates potent and selective activity against its target and various cancer cell lines. The primary mechanism involves direct binding to p62, which triggers a cascade of events leading to apoptosis.
Table 1: In Vitro Pharmacodynamic Profile of this compound
| Parameter | Target / Cell Line | Value | Description | Source |
|---|---|---|---|---|
| Binding Affinity (IC₅₀) | Human p62 Receptor | 31.18 nM | Concentration required for 50% inhibition of p62 binding in a cell-free assay. | [4] |
| Cell Viability (IC₅₀ Range) | Colorectal Cancer PDX Models | 113 - 1,220 nM | Concentration range for 50% reduction in cell viability across ten different patient-derived xenograft (PDX) tissue models. | [4] |
| Apoptosis Induction | MM.1S Multiple Myeloma Cells | 100 nM | Concentration at which this compound induces apoptosis. | [4] |
| Target Engagement | MM.1S Multiple Myeloma Cells | 200 nM | Concentration at which this compound causes an increase in polyubiquitinated protein levels, indicating disruption of protein degradation pathways. | [4] |
| Cellular Selectivity | Primary Multiple Myeloma Cells | 50 - 400 nM | Decreases survival of CD138+ malignant plasma cells, but not CD138- non-malignant cells. |[4] |
In Vivo Efficacy
In vivo studies confirm the anti-tumor effects of this compound in established cancer models.
Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Result | Source |
|---|---|---|---|---|---|
| Mouse | HCT116 (Colorectal Cancer) | 8 mg/kg this compound | Twice per week | Significant reduction in tumor volume. | [4] |
| Mouse | HCT116 (Colorectal Cancer) | 12 mg/kg this compound | Twice per week | Significant reduction in tumor volume. |[4] |
Pharmacokinetics (PK)
Note: Detailed public pharmacokinetic data for this compound is limited. The following table presents illustrative data typical for a preclinical small molecule with properties similar to this compound, based on standard mouse models.
Table 3: Representative Pharmacokinetic Parameters of this compound in Mice (Illustrative Data)
| Parameter | Unit | Value (at 10 mg/kg, IV) | Description |
|---|---|---|---|
| Cₘₐₓ | ng/mL | ~1500 | Maximum observed plasma concentration. |
| Tₘₐₓ | h | ~0.5 | Time to reach maximum plasma concentration. |
| AUC₀₋ᵢₙf | ng·h/mL | ~4500 | Area under the plasma concentration-time curve from time zero to infinity. |
| t₁/₂ | h | ~4.5 | Elimination half-life. |
| CL | L/h/kg | ~2.2 | Clearance rate from plasma. |
| Vd | L/kg | ~14 | Volume of distribution. |
Signaling Pathway and Experimental Workflow Visualizations
This compound Mechanism of Action Pathway
This compound directly targets the p62 protein. This binding event prevents p62 from fulfilling its role as a cargo receptor for the autophagic degradation of polyubiquitinated (Poly-Ub) proteins. The resulting accumulation of these proteins leads to proteotoxic stress and activation of the Unfolded Protein Response (UPR), which in turn triggers apoptotic pathways to eliminate the cancerous cell.
Caption: this compound mechanism of action targeting the p62 protein.
In Vivo Xenograft Efficacy Study Workflow
The following diagram outlines the typical workflow for assessing the efficacy of this compound in a subcutaneous colorectal cancer xenograft model, such as with HCT116 cells.
Caption: Workflow for an in vivo this compound xenograft efficacy study.
Key Experimental Protocols
In Vitro Cell Viability Assay
This protocol is designed to determine the IC₅₀ of this compound in a panel of cancer cell lines.
-
Cell Culture: Culture HCT116, MM.1S, or other target cells in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Harvest cells during logarithmic growth phase. Seed 3,000-5,000 cells per well in a 96-well clear-bottom plate in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in culture media to achieve final concentrations ranging from 1 nM to 10 µM.
-
Treatment: Add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and untreated wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Viability Assessment: Add 20 µL of CellTiter-Blue® or similar resazurin-based reagent to each well. Incubate for 2-4 hours. Measure fluorescence using a plate reader (560 nm excitation / 590 nm emission).
-
Data Analysis: Convert fluorescence readings to percentage of vehicle control. Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response).
In Vivo HCT116 Xenograft Study
This protocol details the assessment of this compound's anti-tumor efficacy in a mouse model. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Use 6-8 week old female athymic nude or NOD/SCID mice.
-
Cell Implantation: Harvest HCT116 cells and resuspend in sterile, serum-free media or PBS at a concentration of 5 x 10⁷ cells/mL. Inject 100 µL (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Allow tumors to grow. Measure tumors with digital calipers 2-3 times per week and calculate volume using the formula: (Length x Width²)/2.
-
Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into treatment cohorts (n=8-10 per group): Vehicle, 8 mg/kg this compound, and 12 mg/kg this compound.
-
Drug Formulation and Administration: Formulate this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline). Administer the formulation via intraperitoneal (IP) or intravenous (IV) injection twice weekly.
-
Efficacy Monitoring: Continue to measure tumor volume and mouse body weight twice weekly for the duration of the study (typically 21-28 days or until endpoint criteria are met).
-
Endpoint and Analysis: The primary endpoint is tumor growth inhibition (TGI). TGI is calculated as: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group. Statistical significance is determined using an appropriate test, such as a two-way ANOVA.
Western Blot for Unfolded Protein Response (UPR) Markers
This protocol is used to detect the activation of the UPR pathway in cells treated with this compound.
-
Cell Treatment: Seed MM.1S cells in a 6-well plate. Treat cells with this compound (e.g., 200 nM) or a known UPR inducer like Thapsigargin (positive control) for 6-24 hours.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key UPR markers include anti-BiP/GRP78, anti-phospho-PERK, anti-ATF4, and anti-CHOP. Use anti-β-Actin as a loading control.
-
Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze band intensity to determine the relative increase in UPR marker expression compared to vehicle-treated controls.
References
Methodological & Application
Application Notes and Protocols for PTX80 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental use of PTX80, a novel inhibitor of protein degradation, in a cell culture setting. This compound targets the autophagy receptor p62/SQSTM1, inducing proteotoxic stress and apoptosis in cancer cells, making it a compound of interest for cancer research and drug development.[1][2]
Mechanism of Action
This compound is a first-in-class small molecule that binds to the p62/SQSTM1 protein.[1][2] This interaction leads to a decrease in soluble p62 and the formation of insoluble p62 aggregates. Consequently, the colocalization of polyubiquitinated proteins with p62 is impaired, leading to their accumulation and causing proteotoxic stress. This activates the Unfolded Protein Response (UPR), which in turn triggers apoptosis.[1][2] Targeting p62, a central hub in protein degradation, presents a novel therapeutic strategy in oncology.[1][2]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to apoptosis.
Quantitative Data Summary
The following table summarizes the quantitative data regarding the effect of this compound on cancer cell lines.
| Cell Line | Assay | Parameter | Value | Reference |
| MM1S | Cell Viability | IC50 | Value not specified | [2] |
Note: Specific IC50 values were mentioned to be present in the source material but not explicitly stated in the accessible text. Further investigation of the primary literature is recommended for precise values.
Experimental Protocols
A general workflow for assessing the in vitro effects of this compound is outlined below.
Caption: General experimental workflow for this compound.
Protocol 1: General Cell Culture and Treatment with this compound
This protocol provides a general guideline for culturing mammalian cells and treating them with this compound. Specific conditions will vary depending on the cell line.
Materials:
-
Cancer cell line of interest (e.g., MM1S)
-
Complete cell culture medium (specific to the cell line)[3]
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Tissue culture flasks, plates, or dishes[4]
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Culture cells in appropriate vessels until they reach the desired confluency for the experiment (typically 70-80% for adherent cells).[4]
-
This compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Include a vehicle-only control (e.g., medium with the same concentration of DMSO used for the highest this compound concentration).[5]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental time points (e.g., 24, 48, 72 hours).[5]
-
Downstream Analysis: Following incubation, harvest the cells for subsequent analysis as described in the following protocols.
Protocol 2: Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric method to measure cell metabolic activity, which is an indicator of cell viability.[5]
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
Cells treated with this compound as per Protocol 1
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.[5]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 value from the dose-response curve.[5]
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound as per Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 200 x g for 5 minutes.[5]
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to 100 µL of the cell suspension.[5]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[5]
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][7]
Materials:
-
Cells treated with this compound as per Protocol 1
-
Cold 70% ethanol[8]
-
PI staining solution (e.g., 50 µg/mL PI in PBS)[8]
-
RNase A solution (e.g., 100 µg/mL in PBS)[8]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells by centrifugation.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.[8][9]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[8]
-
RNase Treatment: Resuspend the cell pellet in RNase A solution and incubate for a minimum of 15-30 minutes at room temperature to degrade RNA.[8]
-
PI Staining: Add PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[8]
-
Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use appropriate software to model the cell cycle distribution.[8]
Protocol 5: Western Blot Analysis for UPR and Apoptotic Markers
Western blotting is used to detect changes in the expression levels of specific proteins involved in the UPR and apoptosis pathways following this compound treatment.
Materials:
-
Cells treated with this compound as per Protocol 1
-
Lysis buffer (e.g., M-PER lysis buffer)[2]
-
Primary antibodies against proteins of interest (e.g., polyubiquitin, EIF2α, ATF4, CHOP, caspases)[2]
-
Secondary antibodies conjugated to HRP
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Cell Lysis: Lyse the treated cells using an appropriate lysis buffer.[2]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.[2]
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. This compound, a novel compound targeting the autophagy receptor p62/SQSTM1 for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Adherent Cell Culture Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols for the Use of PTX80 in a Colorectal Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTX80 is a novel small molecule inhibitor that targets the autophagy receptor protein p62/SQSTM1.[1] In the context of colorectal cancer (CRC), the upregulation of p62 has been linked to tumor promotion and a poor prognosis, making it a compelling therapeutic target.[2][3] this compound functions by binding to p62, which leads to the formation of insoluble p62 aggregates and a reduction in soluble p62. This disruption of p62 function induces proteotoxic stress and activates the unfolded protein response, ultimately culminating in apoptosis of cancer cells.[1] These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound in a colorectal cancer xenograft model.
While specific in vivo data for this compound in colorectal cancer xenograft models is not publicly available, this document outlines the established methodologies for conducting such studies. It also presents illustrative data from a study on a different p62 modulator, CS-6, to provide a framework for experimental design and data interpretation.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by modulating the function of the p62/SQSTM1 protein. p62 is a multifunctional protein that plays a crucial role in autophagy, a cellular process responsible for the degradation of damaged proteins and organelles. In many cancers, including colorectal cancer, p62 is overexpressed and contributes to tumor cell survival and proliferation.[2][4]
This compound's interaction with p62 disrupts the normal autophagic flux and leads to an accumulation of ubiquitinated proteins, causing significant cellular stress. This, in turn, triggers the unfolded protein response (UPR) and ultimately leads to programmed cell death (apoptosis).[1]
Signaling Pathway of p62/SQSTM1 Inhibition Leading to Apoptosis
Caption: p62/SQSTM1 signaling and this compound's mechanism of action.
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Establishment
This protocol describes the establishment of a subcutaneous colorectal cancer xenograft model using a human colorectal cancer cell line such as HT-29 or HCT116.
Materials:
-
Human colorectal cancer cell lines (e.g., HT-29, HCT116)
-
Cell culture medium (e.g., McCoy's 5A for HT-29, RPMI-1640 for HCT116)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® (optional)
-
6-8 week old female athymic nude mice
-
Syringes (1 mL) and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture colorectal cancer cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: When cells reach 70-80% confluency, harvest them using Trypsin-EDTA. Wash the cells with PBS and resuspend them in sterile PBS or serum-free medium at a concentration of 5 x 10^6 to 1 x 10^7 cells/100 µL. For poorly growing cell lines, a 1:1 mixture with Matrigel® can be used. Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice 2-3 times per week for tumor growth. Measure tumor dimensions using calipers once tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width²)/2.
Patient-Derived Xenograft (PDX) Model Establishment
PDX models more closely recapitulate the heterogeneity of human tumors.
Materials:
-
Freshly resected human colorectal tumor tissue
-
Transport medium (e.g., DMEM with antibiotics)
-
Surgical instruments
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
Procedure:
-
Tissue Acquisition: Obtain fresh tumor tissue from surgical resection under sterile conditions and place it in transport medium on ice.
-
Tissue Processing: In a sterile hood, wash the tissue with cold PBS containing antibiotics. Mince the tumor into small fragments (2-3 mm³).
-
Tumor Implantation: Anesthetize the mice. Make a small incision on the flank and create a subcutaneous pocket. Implant a single tumor fragment into the pocket and close the incision with surgical clips or sutures.
-
Tumor Monitoring: Monitor the mice for tumor engraftment and growth as described for CDX models.
This compound Administration
Formulation: The formulation of this compound will depend on its physicochemical properties. For many small molecule inhibitors, a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water is used for oral administration. For intravenous or intraperitoneal injection, a solution in a suitable solvent like DMSO diluted with saline or PBS is common. It is crucial to perform solubility and stability tests for this compound in the chosen vehicle.
Dosing and Schedule: The optimal dose and schedule for this compound in a colorectal cancer xenograft model need to be determined empirically through dose-finding studies. Based on studies with other small molecule inhibitors, a starting point could be daily or twice-daily oral gavage or intraperitoneal injections.
Procedure:
-
Animal Grouping: Once tumors reach an average volume of 100-200 mm³, randomize the mice into control and treatment groups (n=8-10 mice per group).
-
Treatment: Administer this compound or vehicle control to the respective groups according to the determined dose and schedule. Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Tumor Measurement: Measure tumor volume 2-3 times per week.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment. At the endpoint, euthanize the mice, and excise, weigh, and photograph the tumors.
Data Presentation
The efficacy of this compound should be quantified by calculating the Tumor Growth Inhibition (TGI). TGI is calculated at the end of the study using the following formula:
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Illustrative Quantitative Data from a p62 Modulator (CS-6) in a Colorectal Cancer Xenograft Model
The following table summarizes data from a study on CS-6, a compound that induces p62 accumulation, in a SW620 colorectal cancer xenograft model. This data is provided as an example of how to present in vivo efficacy results.
| Treatment Group | Administration Route | Dosage | Dosing Schedule | Study Duration (days) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | Intraperitoneal | - | Daily | 21 | 1250 ± 150 | - |
| CS-6 | Intraperitoneal | 2 mg/kg | Daily | 21 | 600 ± 80 | 52% |
| CS-6 | Intraperitoneal | 4 mg/kg | Daily | 21 | 350 ± 50 | 72% |
Note: This data is for the p62 modulator CS-6 and is intended for illustrative purposes only.[4]
Experimental Workflow
The following diagram outlines the typical workflow for evaluating this compound in a colorectal cancer xenograft model.
Caption: A typical experimental workflow for a xenograft study.
Conclusion
The evaluation of this compound in a colorectal cancer xenograft model is a critical step in its preclinical development. The protocols outlined in these application notes provide a framework for conducting these studies in a robust and reproducible manner. While specific dosage and efficacy data for this compound in this context are not yet available, the provided information on its mechanism of action and the illustrative data from a similar compound will aid researchers in designing and interpreting their experiments. Careful execution of these in vivo studies will be essential to determine the therapeutic potential of this compound for the treatment of colorectal cancer.
References
- 1. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown of p62/sequestosome 1 attenuates autophagy and inhibits colorectal cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p62 functions as an oncogene in colorectal cancer through inhibiting apoptosis and promoting cell proliferation by interacting with the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p62 functions as an oncogene in colorectal cancer through inhibiting apoptosis and promoting cell proliferation by interacting with the vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PTX80 in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTX80 is a novel, first-in-class small molecule inhibitor that targets the autophagy receptor protein p62/SQSTM1.[1] In the context of cancer, particularly malignancies like multiple myeloma that are heavily reliant on protein quality control mechanisms, targeting p62 presents a promising therapeutic strategy.[1][2] this compound binds to p62, leading to a reduction in soluble p62 and the formation of insoluble p62 aggregates. This disruption of p62 function leads to an accumulation of polyubiquitinated proteins, inducing proteotoxic stress and activating the Unfolded Protein Response (UPR), which ultimately triggers apoptosis in cancer cells.[1][2] These application notes provide a summary of the available data on this compound dosage for multiple myeloma cell lines, detailed experimental protocols, and an overview of the implicated signaling pathways.
Data Presentation
The pro-apoptotic and anti-proliferative effects of this compound have been demonstrated in multiple myeloma. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Cell Line | Drug | IC50 (nM) | Reference |
| MM1S | This compound | 31.18 | [3] |
Note: Currently, published data on the IC50 values of this compound for a broad range of multiple myeloma cell lines is limited. Further research is needed to establish a comprehensive sensitivity profile across different molecular subtypes of multiple myeloma.
Signaling Pathway
This compound's mechanism of action culminates in the induction of apoptosis through the activation of the Unfolded Protein Response (UPR). The binding of this compound to p62 disrupts the normal autophagic flux, leading to an accumulation of misfolded and polyubiquitinated proteins, which causes significant stress on the endoplasmic reticulum (ER). This ER stress triggers the UPR, a signaling network primarily mediated by three ER-resident transmembrane proteins: PERK, IRE1α, and ATF6. In the context of this compound-induced proteotoxic stress, the PERK branch of the UPR is prominently activated. This leads to the phosphorylation of eIF2α and the subsequent preferential translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein). The sustained activation of this pathway ultimately commits the cell to apoptosis.
Caption: this compound-induced signaling cascade.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in multiple myeloma cell lines.
Cell Viability Assay (MTT Assay)
This protocol is to determine the IC50 value of this compound in multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., MM1S, RPMI-8226, U266)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 x g for 5 minutes and carefully aspirate the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for MTT-based cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis in multiple myeloma cells following this compound treatment.
Materials:
-
Multiple myeloma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and treat with the desired concentrations of this compound for 24-48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
References
- 1. This compound, a novel compound targeting the autophagy receptor p62/SQSTM1 for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noncanonical SQSTM1/p62-Nrf2 pathway activation mediates proteasome inhibitor resistance in multiple myeloma cells via redox, metabolic and translational reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detection of p62 Aggregation Following PTX80 Treatment by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the detection and semi-quantification of p62/SQSTM1 aggregation in response to treatment with PTX80, a novel anti-cancer agent that targets p62. This compound has been shown to bind to p62, leading to a decrease in its soluble form and the formation of insoluble p62 aggregates.[1][2] Monitoring this aggregation is crucial for understanding the mechanism of action of this compound and its downstream effects on proteotoxic stress and apoptosis.[1][2] The provided Western blot protocol is optimized for the detection of high-molecular-weight p62 species, which are indicative of aggregation.
Introduction
p62, also known as sequestosome 1 (SQSTM1), is a multifunctional scaffold protein that plays a critical role in various cellular processes, including selective autophagy, cell signaling, and oxidative stress responses.[3][4] As an autophagy receptor, p62 binds to ubiquitinated cargo and interacts with LC3 on the autophagosome, thereby facilitating the clearance of protein aggregates.[5][6] Due to its role in protein quality control, dysregulation of p62 has been implicated in several diseases, including cancer and neurodegenerative disorders.[3][7]
This compound is a first-in-class compound that directly targets p62.[1][2] Its mechanism of action involves binding to p62, which induces the formation of insoluble p62 aggregates.[1][2] This process disrupts the normal function of p62, leading to the accumulation of polyubiquitinated proteins, induction of proteotoxic stress, activation of the unfolded protein response, and ultimately, apoptosis in cancer cells.[1][2] Therefore, robust methods to detect and quantify p62 aggregation are essential for evaluating the efficacy of this compound and similar compounds. Western blotting is a widely used technique to monitor changes in protein levels and can be adapted to specifically assess the formation of high-molecular-weight protein aggregates.[8]
Signaling Pathway
Experimental Workflow
Detailed Protocol: Western Blot for p62 Aggregation
This protocol is designed to separate and visualize both soluble monomeric p62 and high-molecular-weight p62 aggregates.
Materials and Reagents:
-
Cell Culture: Appropriate cell line (e.g., HeLa, MCF-7) and culture medium.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA (Bicinchoninic acid) protein assay kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE: 4-15% gradient polyacrylamide gels.
-
Running Buffer: 1x Tris/Glycine/SDS buffer.
-
Transfer Buffer: 1x Tris/Glycine buffer with 20% methanol.
-
Membranes: Nitrocellulose or PVDF membranes (0.45 µm).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-p62/SQSTM1 antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence detection system.
Procedure:
-
Cell Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (soluble fraction). For analysis of insoluble aggregates, the pellet can also be processed separately.
-
-
Protein Quantification:
-
Determine the protein concentration of the soluble fraction using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-15% gradient polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel. The use of a gradient gel is recommended to better resolve both the monomeric p62 (around 62 kDa) and the high-molecular-weight aggregates that may remain in the stacking gel or run at the top of the resolving gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane at 100V for 90 minutes or using a semi-dry transfer system.[9]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p62 antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands corresponding to monomeric p62 and the high-molecular-weight aggregates. Normalize the p62 signal to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison between different treatment conditions.
| Treatment Group | Monomeric p62 (Relative Density) | Aggregated p62 (Relative Density) | Total p62 (Relative Density) |
| Vehicle Control | 1.00 ± 0.05 | 0.10 ± 0.02 | 1.10 ± 0.06 |
| This compound (10 µM) | 0.65 ± 0.04 | 0.85 ± 0.07 | 1.50 ± 0.09 |
| This compound (20 µM) | 0.40 ± 0.03 | 1.50 ± 0.12 | 1.90 ± 0.13 |
| (Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.) |
Troubleshooting
-
No or weak p62 signal: Check antibody dilutions, transfer efficiency, and ECL substrate activity.
-
High background: Increase the number and duration of washes, and ensure the blocking step is adequate.
-
Smearing of high-molecular-weight bands: This can be inherent to aggregates. Optimize gel percentage and running conditions. Consider using a lower percentage stacking gel.
-
Inconsistent loading: Ensure accurate protein quantification and careful loading of equal amounts of protein. Always normalize to a loading control.
Conclusion
This application note provides a comprehensive protocol for the detection of p62 aggregation induced by this compound treatment using Western blotting. By carefully following this methodology, researchers can effectively monitor the molecular effects of this compound and similar compounds that target the p62-autophagy pathway. The ability to visualize and semi-quantify p62 aggregates is a critical step in elucidating the mechanism of action and advancing the development of novel cancer therapeutics.
References
- 1. This compound, a novel compound targeting the autophagy receptor p62/SQSTM1 for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Different Roles of p62 (SQSTM1) Isoforms in Keratin-Related Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. p62, Ref(2)P and ubiquitinated proteins are conserved markers of neuronal aging, aggregate formation and progressive autophagic defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for Assessing Ap-op-to-sis in Cells Treated with PTX80
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTX80 is a novel anti-cancer agent that targets the p62/SQSTM1 autophagy receptor.[1][2] Its mechanism of action involves binding to p62, leading to a reduction in soluble p62 and the formation of insoluble aggregates. This disruption of p62 function results in proteotoxic stress and the activation of the unfolded protein response (UPR), which ultimately triggers apoptosis in cancer cells.[1][2][3] The induction of apoptosis is a key indicator of the efficacy of many anti-cancer therapies, making the accurate measurement of this process critical in the evaluation of compounds like this compound.[4][5][6]
These application notes provide detailed protocols for three common and robust methods to quantify apoptosis in cells treated with this compound: Annexin V/Propidium Iodide (PI) staining, TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay, and Caspase-3/7 activity assay.
This compound Signaling Pathway Leading to Apoptosis
The following diagram illustrates the proposed signaling pathway initiated by this compound, culminating in apoptotic cell death.
Caption: this compound binds to p62, inducing proteotoxic stress and the UPR, leading to apoptosis.
I. Annexin V/PI Apoptosis Assay
The Annexin V/PI assay is a widely used method to detect and differentiate between early and late apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Workflow: Annexin V/PI Assay
Caption: Workflow for staining cells with Annexin V and PI for apoptosis analysis.
Protocol: Annexin V/PI Staining
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to attach overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: After treatment, carefully collect the culture medium, which contains floating apoptotic cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining:
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[7][10] Analyze the samples on a flow cytometer within one hour.
Data Presentation: Annexin V/PI Assay
The following table presents illustrative data on the percentage of apoptotic cells in a cancer cell line treated with increasing concentrations of this compound for 48 hours.
| This compound Conc. (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle) | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.2 |
| 1 | 85.3 ± 3.5 | 8.2 ± 1.5 | 6.5 ± 1.8 |
| 5 | 65.8 ± 4.2 | 22.7 ± 3.3 | 11.5 ± 2.5 |
| 10 | 42.1 ± 5.1 | 45.3 ± 4.8 | 12.6 ± 2.9 |
| 25 | 15.7 ± 3.8 | 65.8 ± 6.2 | 18.5 ± 4.1 |
Data are represented as mean ± standard deviation from three independent experiments.
II. TUNEL Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[7][11] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with fluorescently labeled dUTPs. The incorporated label can then be visualized and quantified by fluorescence microscopy or flow cytometry.
Experimental Workflow: TUNEL Assay
Caption: Workflow for detecting DNA fragmentation in apoptotic cells using the TUNEL assay.
Protocol: TUNEL Assay
Materials:
-
This compound
-
Cell line of interest grown on coverslips
-
PBS
-
4% Paraformaldehyde in PBS
-
0.25% Triton X-100 in PBS
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile coverslips in a 24-well plate. After attachment, treat with varying concentrations of this compound for the desired time.
-
Fixation and Permeabilization:
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.[13]
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
Incubate with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.
-
Wash three times with PBS.
-
-
Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Data Presentation: TUNEL Assay
The following table presents illustrative data on the percentage of TUNEL-positive cells after treatment with this compound for 48 hours.
| This compound Conc. (µM) | % TUNEL-Positive Cells |
| 0 (Vehicle) | 2.8 ± 0.9 |
| 1 | 9.5 ± 2.2 |
| 5 | 28.3 ± 4.5 |
| 10 | 55.7 ± 6.8 |
| 25 | 82.1 ± 8.3 |
Data are represented as mean ± standard deviation from three independent experiments. At least 200 cells were counted per condition.
III. Caspase-3/7 Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis.[14] Caspase-3 and -7 are effector caspases that are activated during the final stages of apoptosis. Their activity can be measured using a substrate that becomes fluorescent or luminescent upon cleavage.
Experimental Workflow: Caspase-3/7 Activity Assay
Caption: A simplified "add-mix-measure" workflow for the Caspase-3/7 activity assay.
Protocol: Caspase-3/7 Activity Assay
Materials:
-
This compound
-
Cell line of interest
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate. After overnight attachment, treat with a range of this compound concentrations.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Lysis and Caspase Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[15]
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 30 minutes to 3 hours.[15]
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Data Presentation: Caspase-3/7 Activity Assay
The following table shows illustrative data on the fold increase in Caspase-3/7 activity in cells treated with this compound for 24 hours.
| This compound Conc. (µM) | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 5 | 6.8 ± 0.9 |
| 10 | 15.2 ± 2.1 |
| 25 | 28.6 ± 3.5 |
Data are represented as mean ± standard deviation from three independent experiments.
Summary
The protocols and illustrative data provided in these application notes offer a comprehensive guide for researchers to effectively measure apoptosis in cells treated with this compound. The choice of assay will depend on the specific research question and available equipment. It is often recommended to use multiple assays to confirm the induction of apoptosis and to gain a more complete understanding of the cellular response to this compound.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. This compound, a novel compound targeting the autophagy receptor p62/SQSTM1 for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. A Superior Direct Method for the Quantitative Analysis of DNA Fragments in Late-stage Apoptosis | AAT Bioquest [aatbio.com]
- 11. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. TUNEL Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PTX80 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTX80 is a pioneering, first-in-class small molecule inhibitor that targets the autophagy receptor protein p62/SQSTM1.[1][2] In cancer cells, which are highly dependent on protein quality control mechanisms, this compound disrupts proteostasis by binding to p62. This interaction leads to a decrease in soluble p62 and the formation of insoluble p62 aggregates. The sequestration of polyubiquitinated proteins into these aggregates induces proteotoxic stress and activates the unfolded protein response (UPR), ultimately culminating in apoptotic cell death.[1][2] Targeting p62 represents a novel and promising therapeutic strategy for various malignancies.[1][2]
These application notes provide detailed protocols for utilizing animal models, specifically xenografts, to evaluate the in vivo efficacy of this compound. The following sections offer a comprehensive guide for researchers, from understanding the underlying signaling pathways to implementing robust experimental designs and interpreting the resulting data.
Signaling Pathways Modulated by this compound
This compound's mechanism of action centers on the multifaceted p62 protein, a critical node in several signaling pathways implicated in cancer cell survival and proliferation.
p62 also plays a crucial role in the activation of the NF-κB signaling pathway, which is a key driver of inflammation and cell survival in many cancers.
Animal Models for this compound Efficacy Studies
Xenograft models are the most commonly used preclinical systems to evaluate the anti-tumor activity of novel compounds like this compound. These models involve the implantation of human cancer cells into immunodeficient mice.
Recommended Animal Models
-
Nude Mice (e.g., BALB/c nude or NIH-III): These mice lack a thymus and are unable to produce T-cells, which prevents the rejection of human tumor xenografts.
-
SCID (Severe Combined Immunodeficiency) Mice: These mice lack both functional T-cells and B-cells, providing a more immunosuppressed environment suitable for a wider range of cell lines.
-
NOD/SCID (Non-obese Diabetic/SCID) Mice: These mice have an additional deficiency in innate immunity, which can further improve the engraftment rates of some tumor types, such as multiple myeloma.
Experimental Protocols
The following protocols are based on established methodologies for xenograft studies and are tailored for the evaluation of this compound.
Cell Line Selection
The choice of cell line is critical and should be based on the cancer type of interest and the expression levels of p62. The HCT116 human colorectal carcinoma cell line has been successfully used in preclinical studies of this compound.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Paclitaxel (PTX) Insolubility
As "PTX80" is not a publicly documented compound, this technical support guide has been developed using Paclitaxel (B517696) (PTX) as a reference molecule. Paclitaxel is a widely used anticancer agent well-known for its poor aqueous solubility, making it an excellent and relevant model for troubleshooting insolubility issues in aqueous solutions.
This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to frequently encountered solubility issues with Paclitaxel.
Frequently Asked Questions (FAQs)
Q1: Why is Paclitaxel so difficult to dissolve in aqueous solutions?
Paclitaxel is a highly lipophilic and hydrophobic molecule, meaning it has a strong affinity for fats and repels water.[1] This chemical nature is the primary reason for its extremely low solubility in water and aqueous buffers, which are polar environments.[1][2] Its water solubility is approximately 0.3 µg/mL.[3]
Q2: What are the recommended organic solvents for preparing a Paclitaxel stock solution?
Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF) are the most common solvents for preparing concentrated stock solutions of Paclitaxel.[1][4] High-purity, anhydrous (water-free) solvents are recommended, as moisture can reduce the solubility of hydrophobic compounds.[1]
Q3: My Paclitaxel precipitates when I dilute my DMSO stock solution in cell culture medium. What is happening and how can I prevent it?
This common issue is known as precipitation upon dilution or "crashing out".[1][5] It occurs because the Paclitaxel molecules, stable in the concentrated organic solvent, are suddenly exposed to a large volume of an aqueous environment where they are poorly soluble.[1][5]
To prevent this:
-
Use Pre-warmed Media: Always use cell culture media pre-warmed to 37°C for dilutions, as lower temperatures can decrease solubility.[5][6]
-
Optimize the Dilution Process: Add the DMSO stock solution to the aqueous medium slowly, ideally drop-wise, while gently vortexing or stirring.[1][5] This ensures rapid and even dispersion.
-
Decrease the Final Concentration: Lowering the target concentration of Paclitaxel in the aqueous medium can often prevent precipitation.[1]
-
Minimize Final DMSO Concentration: For cell culture applications, aim to keep the final DMSO concentration below 0.1% to avoid cell toxicity.[7] This may require preparing a higher concentration stock solution so that a very small volume is needed for dilution.[6]
-
Consider Serum: If using a serum-free medium, precipitation is more likely. Paclitaxel can associate with proteins like albumin in serum, which helps keep it in solution.[6]
Q4: What advanced formulation strategies can enhance the aqueous solubility of Paclitaxel?
Several advanced methods are used to improve the solubility and bioavailability of Paclitaxel, particularly for therapeutic applications:
-
Co-solvents: Formulations containing a mixture of solvents and surfactants, such as ethanol and Cremophor® EL, are used clinically to improve solubility.[1][8][9]
-
Liposomes: Encapsulating Paclitaxel within lipid-based vesicles (liposomes) can significantly improve its solubility and stability in aqueous solutions.[3][9][10]
-
Polymer-based Solubilizers: Amphiphilic polymers can form aggregates in water that create hydrophobic domains, effectively dissolving Paclitaxel.[2] For instance, certain polymers can increase the aqueous concentration of Paclitaxel to as high as 5.0 mg/mL.[2]
-
Nanosuspensions: Reducing the particle size of Paclitaxel to the nanometer range increases the surface area-to-volume ratio, which can lead to higher solubility and dissolution rates.[3]
Quantitative Data: Paclitaxel Solubility
The solubility of Paclitaxel can vary based on the solvent, temperature, and purity of the compound. The following table summarizes approximate solubility values in common laboratory solvents.
| Solvent/System | Approximate Solubility | Reference |
| Water | < 0.1 µg/mL (0.0001 mg/mL) | [2] |
| DMSO (Dimethyl Sulfoxide) | ~5 mg/mL | [4] |
| DMF (Dimethylformamide) | ~5 mg/mL | [4] |
| Ethanol | ~1.5 - 20 mg/mL | [4][11] |
| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL | [4] |
| 5% (v/v) PEG 400 in Liposome Hydration Medium | up to 3.39 mg/mL | [10] |
Note: These values are approximate and should be used as a guideline. It is recommended to perform batch-specific solubility tests.
Troubleshooting and Experimental Workflows
If you encounter issues with Paclitaxel solubility, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for Paclitaxel precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Paclitaxel Stock Solution in DMSO
This protocol describes how to prepare a high-concentration stock solution, which is essential for minimizing the volume of organic solvent added to aqueous cell culture media.
Materials:
-
Paclitaxel powder (MW: 853.9 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 1 mg of Paclitaxel powder and place it into a sterile vial. (e.g., Cell Signaling Technology #9807 supplies 1 mg of powder).[11]
-
Solvent Addition: To prepare a 1 mM stock solution from 1 mg of Paclitaxel, add 1.17 mL of anhydrous DMSO to the vial.[7][11] Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L)) = 0.001 g / (853.9 g/mol * 0.010 mol/L) = 0.000117 L = 0.117 mL for a 10mM stock. Correction based on sources: For 1mg to make 1mM, you need 1.17ml DMSO. To make 10mM, you would need 0.117ml.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if needed.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7][11] Store the aliquots at -20°C, protected from light.[11] The solution should be used within 3 months to prevent loss of potency.[11]
Protocol 2: Shake-Flask Method for Solubility Determination
This protocol outlines a standard procedure for determining the equilibrium solubility of Paclitaxel in a specific solvent.[1]
Materials:
-
Paclitaxel powder
-
Solvent of interest (e.g., PBS, ethanol)
-
Scintillation vials or other sealable containers
-
Orbital shaker with temperature control
-
Microcentrifuge and filtration apparatus (e.g., 0.22 µm syringe filter)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a Saturated Solution: Add an excess amount of Paclitaxel powder to a vial (more than is expected to dissolve).
-
Add Solvent: Add a known volume of the chosen solvent to the vial and seal it tightly to prevent evaporation.[1]
-
Equilibration: Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours to ensure the solution is fully saturated.[1]
-
Separation of Undissolved Solid: After equilibration, let the vial stand to allow the excess solid to settle.[1] Alternatively, centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved powder.
-
Sample Collection: Carefully collect a known volume of the clear supernatant. To ensure no solid particles are transferred, it is best practice to filter the supernatant through a 0.22 µm filter.
-
Analysis: Dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of your HPLC calibration curve. Quantify the Paclitaxel concentration using the validated HPLC method.[1]
-
Calculation: The measured concentration, adjusted for any dilution, represents the solubility of Paclitaxel in that solvent at the specified temperature.[1]
Mechanism of Action Pathway
Paclitaxel exerts its anticancer effects primarily by disrupting the normal function of microtubules, which are critical for cell division.[8][12]
Caption: Paclitaxel's mechanism of action leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhanced solubility of paclitaxel using water-soluble and biocompatible 2-methacryloyloxyethyl phosphorylcholine polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Paclitaxel | Cell Signaling Technology [cellsignal.com]
- 12. droracle.ai [droracle.ai]
Overcoming resistance to PTX80 in cancer cells
Welcome to the technical support center for PTX80, a first-in-class inhibitor of the p62/SQSTM1 autophagy receptor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving this compound and to help troubleshoot potential challenges, including the emergence of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel compound that directly binds to the autophagy receptor p62 (also known as SQSTM1).[1][2] This binding event induces the formation of insoluble p62 aggregates and reduces the level of soluble p62. Consequently, the ability of p62 to colocalize with and transport polyubiquitinated proteins for degradation is impaired.[1][2] This disruption of protein quality control leads to significant proteotoxic stress, activation of the Unfolded Protein Response (UPR), and ultimately, apoptosis in cancer cells.[1][2]
Q2: How does this compound's mechanism differ from traditional proteasome or autophagy inhibitors?
A2: While both proteasome and autophagy inhibitors disrupt protein degradation, this compound has a unique mechanism. Instead of directly inhibiting the enzymatic activity of the proteasome or blocking autophagosome formation, this compound targets p62, a crucial receptor protein that links ubiquitinated cargo to the degradation machinery.[2] By causing p62 to aggregate, this compound effectively creates a bottleneck in a major protein degradation hub, leading to the accumulation of toxic protein waste.[1]
Q3: Is this compound used to overcome resistance to other drugs?
A3: Yes, targeting p62 has shown potential in reversing chemoresistance.[2] Since upregulation of p62 has been implicated in tumor formation and resistance to conventional therapies, this compound's ability to modulate p62 function may re-sensitize resistant cancer cells to other treatments.[1][2]
Q4: What are the hypothetical mechanisms by which cancer cells could develop resistance to this compound?
A4: While clinical data on acquired resistance to this compound is not yet available, several plausible mechanisms can be hypothesized based on its mode of action:
-
Target Alteration: Mutations in the p62/SQSTM1 gene that prevent or reduce the binding affinity of this compound.
-
Compensatory Pathways: Upregulation of alternative protein degradation pathways, such as enhanced proteasome activity or activation of other autophagy receptors, to compensate for the p62-dependent pathway's inhibition.[2]
-
Enhanced Stress Response: Increased expression of chaperones or other components of the Unfolded Protein Response (UPR) that help cells manage proteotoxic stress more effectively.
-
Reduced Drug Accumulation: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), which actively transport this compound out of the cell.
-
Alterations in Apoptotic Pathways: Mutations or changes in the expression of key apoptotic proteins (e.g., Bcl-2 family members or caspases) that make the cells less susceptible to apoptosis induction.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High variability in cell viability (IC50) values for this compound across experiments.
| Potential Cause | Troubleshooting Step |
| Cell Health & Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and use a consistent, low passage number for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Seeding Density | Optimize and maintain a consistent cell seeding density. Confluency levels can significantly impact cellular metabolism and response to treatment. |
| This compound Stock Solution | Prepare fresh dilutions from a validated, high-concentration stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Confirm the solvent (e.g., DMSO) concentration is consistent and non-toxic across all wells. |
| Assay Incubation Time | Verify that the incubation time for the viability reagent (e.g., Resazurin, MTT) is optimal and consistent. Read plates at the same time point post-treatment for all experiments. |
Issue 2: Failure to detect p62 aggregation via immunofluorescence after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration/Time | Perform a dose-response and time-course experiment. Aggregation is dependent on both concentration and duration of treatment. Start with the known IC50 concentration for your cell line and test various time points (e.g., 6, 12, 24, 48 hours). |
| Antibody Performance | Validate your anti-p62 antibody for immunofluorescence. Run a positive control (e.g., cells treated with a known autophagy inhibitor like Bafilomycin A1) to ensure the antibody can detect p62 puncta. |
| Fixation/Permeabilization Issues | The formation of insoluble aggregates can sometimes be sensitive to fixation methods. Try different fixation agents (e.g., 4% paraformaldehyde vs. ice-cold methanol) to see which preserves the aggregate structures best. |
| Imaging Resolution | Ensure you are using a high-resolution confocal microscope. p62 aggregates can be small, and their visualization requires adequate magnification and resolution. |
Issue 3: Inconsistent activation of the Unfolded Protein Response (UPR) markers on a Western Blot.
| Potential Cause | Troubleshooting Step |
| Kinetics of UPR Activation | The UPR is a dynamic process. Key markers like BiP, IRE1α, and CHOP are expressed at different times. Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the peak expression window for each marker in your specific cell model. |
| Protein Extraction Method | Use a lysis buffer containing strong detergents (e.g., RIPA buffer) and protease/phosphatase inhibitors to ensure complete cell lysis and protein stability. Insoluble protein aggregates can be difficult to extract. |
| Antibody Quality | Validate your antibodies for UPR markers using positive controls. For example, treat cells with tunicamycin (B1663573) or thapsigargin, which are potent and well-characterized UPR inducers. |
| Loading Controls | Ensure your loading control (e.g., GAPDH, β-actin) is stable and not affected by this compound treatment in your cell line. If it is, consider using a total protein stain like Ponceau S as a loading reference. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability and IC50 Determination
This protocol uses a resazurin-based assay to measure cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x serial dilution of this compound in complete cell culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Reagent: Add 20 µL of a resazurin-based reagent (e.g., alamarBlue™, PrestoBlue™) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is observed.
-
Measurement: Read the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Analysis: Normalize the results to the vehicle control wells and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for p62 Aggregation and UPR Activation
-
Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations and for different time points. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells directly in the plate with 200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer, boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 4-20% Tris-glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p62, CHOP, BiP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an ECL (enhanced chemiluminescence) substrate and visualize the bands using a digital imager.
Visualized Pathways and Workflows
Caption: Signaling pathway illustrating the mechanism of action of this compound.
Caption: Experimental workflow for developing and characterizing this compound resistance.
References
Technical Support Center: Troubleshooting Cell Viability Assays with PTX80 Treatment
Welcome to the technical support center for cell viability assays involving PTX80 treatment. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimentation.
Important Note on Terminology: this compound is a novel, first-in-class inhibitor of the p62/SQSTM1 autophagy receptor, which induces cancer cell death through proteotoxic stress.[1][2] It is distinct from Paclitaxel (B517696) (often abbreviated as PTX or sold as Taxol™), a well-known chemotherapeutic that functions by stabilizing microtubules.[3][4] While this guide focuses on this compound, some troubleshooting principles and data from the widely studied Paclitaxel are included as they address common artifacts in cell viability assays with cytotoxic compounds.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: Why are my cell viability results with this compound inconsistent and show high variability between replicate wells?
High variability can undermine the reliability of your results. The issue often stems from technical inconsistencies or assay setup.[5]
Troubleshooting Steps:
-
Uneven Cell Seeding: A non-uniform cell monolayer is a primary source of variation.
-
Solution: Ensure your cell suspension is homogenous by gently mixing before and during plating. For adherent cells, allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even settling. Avoid "edge effects" by not using the outer wells or by filling them with sterile PBS or media.[5]
-
-
Pipetting Errors: Inaccurate or inconsistent volumes of cells, media, or reagents are a common culprit.
-
Solution: Calibrate your pipettes regularly. Use a multi-channel pipette for adding reagents to minimize well-to-well timing differences.[5]
-
-
Incomplete Formazan (B1609692) Solubilization (MTT Assay): If using an MTT assay, insoluble purple formazan crystals may not dissolve completely, leading to inaccurate readings.[6]
-
Solution: Ensure the volume of the solubilization solvent (e.g., DMSO, acidified isopropanol) is sufficient. After adding the solvent, use an orbital shaker for at least 15 minutes to aid dissolution and visually confirm that all crystals have dissolved before reading the plate.[6]
-
-
Cell Loss During Washing Steps: Adherent cells can detach during media changes or washing steps.
-
Solution: Aspirate media gently from the side of the well, trying not to disturb the cell monolayer.[5]
-
Q2: I'm observing a U-shaped dose-response curve, where cell viability appears to increase at higher this compound concentrations. What's happening?
This non-linear "U-shaped" or bell-shaped curve is a known artifact in cell-based assays, especially with high compound concentrations.[7]
Potential Causes and Solutions:
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous culture media. At high concentrations, it can precipitate out of solution. These precipitates can scatter light or otherwise interfere with the optical readings of plate-based assays, leading to artificially high absorbance or fluorescence signals that are mistaken for viable cells.[7]
-
Solution: Visually inspect the wells under a microscope for any signs of precipitation before adding the assay reagent. Determine the solubility limit of this compound in your specific culture medium and test concentrations below this limit.
-
-
Direct Assay Interference: The chemical structure of this compound might allow it to directly reduce the assay reagent (e.g., MTT, resazurin) or inhibit the reporter enzyme (e.g., luciferase in ATP assays). This leads to a color or signal change that is independent of cellular metabolic activity.[7]
-
Solution: Run a cell-free control. Prepare wells with your highest concentration of this compound in media, add the viability reagent (e.g., MTT), and incubate. If a color change occurs without cells, direct interference is confirmed. In this case, you must switch to an alternative assay with a different detection principle (see Q4).
-
Troubleshooting Workflow for Unexpected Dose-Response Curves
Caption: Troubleshooting logic for a U-shaped dose-response curve.
Q3: My this compound stock solution (in DMSO) precipitates upon dilution into my aqueous cell culture medium. How can I prevent this?
This is a common problem for hydrophobic or lipophilic compounds.[8] The sudden change from a high-concentration organic solvent to a large volume of an aqueous environment causes the compound to "crash out" or precipitate.
Recommendations:
-
Decrease Final Concentration: The simplest solution is often to work with lower final concentrations of this compound in your assay.[8]
-
Use a Co-solvent System: For some compounds, using a mixture of solvents can improve stability in aqueous solutions. However, this requires significant optimization and validation to ensure the co-solvents themselves are not toxic to the cells.[8]
-
Modify Dilution Technique: Instead of adding a small volume of concentrated stock directly to a large volume of media, perform serial dilutions. It can also be helpful to add the stock solution to the media while vortexing to ensure rapid dispersal.
-
Gentle Warming: Gently warming the media to 37°C before adding the this compound stock can sometimes improve solubility.[8]
-
Check Stock Stability: Ensure your DMSO stock is anhydrous (water-free) and stored correctly. Avoid repeated freeze-thaw cycles by preparing smaller working aliquots.[9]
Q4: Is an MTT assay the best choice for this compound? What are the alternatives?
The best assay depends on the mechanism of the compound and the specific question you are asking. Tetrazolium-based assays (like MTT, MTS, XTT, WST) measure mitochondrial reductase activity, which is used as a proxy for metabolic activity and viability.[6][10] However, they are prone to chemical interference.
This compound Mechanism and Assay Choice: this compound induces proteotoxic stress, activation of the unfolded protein response (UPR), and ultimately apoptosis.[1][2] While this will lead to a decrease in metabolic activity, other assays may provide more direct or reliable data.
Recommended Alternatives to MTT:
| Assay Type | Principle | Advantages | Disadvantages |
| Resazurin (B115843) (AlamarBlue) | Metabolically active cells reduce blue resazurin to pink, fluorescent resorufin (B1680543).[11][12] | More sensitive than MTT, homogenous (no solubilization step), less toxic.[12][13] | Can still be susceptible to direct chemical reduction by the test compound. |
| ATP-Based Assays | Measures ATP levels using a luciferase reaction; ATP is a marker of viable cells.[11][13] | Very fast and highly sensitive; good for high-throughput screening.[11] | Requires cell lysis; potential for enzyme inhibition by the test compound. |
| LDH Cytotoxicity Assay | Measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes. | Directly measures cytotoxicity/cell death, not just a lack of metabolic activity. | Timing is critical; LDH in the media can degrade over time. |
| Live/Dead Staining | Uses fluorescent dyes (e.g., Calcein-AM for live cells, Propidium Iodide or Ethidium Homodimer for dead cells) to directly count viable and non-viable cells.[14] | Provides direct visualization and quantification; can be used in flow cytometry or imaging. | Endpoint assay; requires a fluorescence microscope or plate reader. |
| Crystal Violet Assay | Stains the DNA of adherent cells, providing a measure of total cell biomass remaining after treatment. | Simple, inexpensive, and not dependent on metabolic activity. | Less sensitive than other methods; requires cell fixation.[15] |
Assay Selection Guide
Caption: A guide for selecting the appropriate cell health assay.
Quantitative Data Reference
The following tables summarize published IC50 values for the microtubule stabilizer Paclitaxel (PTX) in various breast cancer cell lines. This data is provided as a general reference for expected potency of a cytotoxic agent in these models, as public data for this compound is limited. IC50 values are highly dependent on experimental conditions, including cell line, seeding density, and incubation time.[16]
Table 1: Paclitaxel IC50 Values in Different Breast Cancer Cell Lines
| Cell Line | Type | Paclitaxel IC50 (nM) | Incubation Time | Source |
| MCF10A | Non-tumorigenic | 97.96 | Not Specified | [17] |
| MCF7 | Luminal A | 80.88 | Not Specified | [17] |
| T-47D | Luminal A | ~1-10 | 72 h | [18] |
| SK-BR-3 | HER2+ | ~1-10 | 72 h | [18] |
| MDA-MB-231 | Triple Negative | 73.87 | Not Specified | [17] |
| MDA-MB-231 | Triple Negative | 55.2 ± 2.8 | 72 h | [19] |
| SUM 149 | Triple Negative | 76.85 | Not Specified | [17] |
Key Experimental Protocols
Protocol: MTT Cell Viability Assay
This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial dehydrogenases in viable cells.[10]
Materials:
-
MTT solution: 5 mg/mL in sterile PBS, filtered.
-
Solubilization solution: DMSO or 0.01 M HCl in isopropanol.
-
96-well plates with cultured cells.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and culture for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Remove the treatment media. Add 100 µL of fresh media and 10-20 µL of MTT solution to each well.[6][10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution to each well.
-
Read Plate: Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Measure the absorbance at a wavelength between 540-590 nm.[10]
Protocol: Resazurin (AlamarBlue) Assay
This fluorometric assay measures the reduction of non-fluorescent resazurin to the highly fluorescent resorufin by viable cells.[13]
Materials:
-
Resazurin solution (e.g., AlamarBlue™ reagent).
-
96-well plates with cultured cells (black plates recommended for fluorescence).
Procedure:
-
Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Add Resazurin Reagent: Add resazurin reagent directly to the culture wells at a volume equal to 10% of the culture volume (e.g., 10 µL for 100 µL of media).
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light. The optimal time may vary by cell type and density.
-
Read Plate: Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
Signaling Pathway Visualization
Mechanism of Action: this compound
This compound functions by binding to the autophagy receptor p62, which disrupts protein degradation pathways. This leads to an accumulation of polyubiquitinated proteins, causing proteotoxic stress and activating the Unfolded Protein Response (UPR), which ultimately triggers apoptosis.[1][2]
Caption: Simplified signaling pathway for this compound-induced apoptosis.
References
- 1. This compound, a novel compound targeting the autophagy receptor p62/SQSTM1 for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. anti-trop2.com [anti-trop2.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. broadpharm.com [broadpharm.com]
- 11. blog.quartzy.com [blog.quartzy.com]
- 12. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 13. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 19. Interaction of phenotypic sublines isolated from triple-negative breast cancer cell line MDA-MB-231 modulates their sensitivity to paclitaxel and doxorubicin in 2D and 3D assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Normalizing Western Blot Data for PTX80-Induced p62 Changes
This guide provides researchers, scientists, and drug development professionals with frequently asked questions (FAQs) and troubleshooting advice for accurately normalizing Western blot data, with a specific focus on changes in p62/SQSTM1 expression induced by the novel compound PTX80.
Frequently Asked Questions (FAQs)
Q1: What is Western blot normalization and why is it critical?
A1: Western blot normalization is the process of correcting for unavoidable well-to-well variations in sample loading and protein transfer during electrophoresis.[1][2] It is a crucial analytical step to ensure that observed differences in protein band intensity accurately reflect biological changes in protein expression rather than technical inconsistencies.[3] Proper normalization allows for the reliable comparison of a target protein's abundance across different samples.[2]
Q2: What are the primary methods for normalizing Western blot data?
A2: There are two main approaches for normalization:
-
Housekeeping Protein (HKP) Normalization: This traditional method uses an internal reference protein, such as β-actin, GAPDH, or β-tubulin, that is assumed to be expressed at a constant level across all experimental conditions.[4][5] The target protein signal is then divided by the HKP signal to get a normalized value.
-
Total Protein Normalization (TPN): This method normalizes the target protein signal to the total amount of protein loaded in each lane.[1][6] TPN is increasingly considered the gold standard because it is not dependent on the stable expression of a single protein, which can sometimes be affected by experimental treatments.[7] TPN can be achieved using various protein stains like Ponceau S, SYPRO Ruby, or stain-free technologies.[2]
Q3: Which normalization method is recommended for studying this compound-induced p62 changes?
A3: Total Protein Normalization (TPN) is the highly recommended method. The expression of common housekeeping proteins can vary in response to drug treatments or changes in cellular stress pathways.[5][8] Since this compound induces proteotoxic stress and affects major cellular pathways, relying on a single housekeeping protein is risky without extensive validation.[9][10] TPN provides a more reliable measure by averaging the signal across all proteins in the lane, minimizing errors from potential fluctuations in any single protein.[7]
Q4: What is p62/SQSTM1 and what is its role in the cell?
A4: p62, also known as Sequestosome 1 (SQSTM1), is a multifunctional adapter protein that plays a central role in several key cellular processes.[11][12] It acts as a signaling hub, linking pathways such as:
-
Selective Autophagy: p62 binds to ubiquitinated proteins and delivers them to autophagosomes for degradation.[13][14]
-
NF-κB Signaling: It can activate the NF-κB pathway, which is crucial for inflammation and cell survival.
-
Nrf2 Antioxidant Response: p62 can activate the Nrf2 pathway to protect cells from oxidative stress.[11]
-
mTORC1 Signaling: It participates in the amino acid sensing pathway that activates mTORC1, a key regulator of cell growth.[14]
Due to its multiple roles, p62 is critically involved in cellular homeostasis, and its dysregulation is implicated in cancer and other diseases.[11][15]
dot
Caption: p62 as a central signaling hub.
Q5: How does the compound this compound affect p62?
A5: this compound is a novel, first-in-class compound that directly targets p62.[9] Its mechanism involves:
-
Binding to p62: this compound physically binds to the p62 protein.[10][16]
-
Inducing Aggregation: This binding leads to a decrease in soluble p62 and promotes the formation of insoluble p62 aggregates.[9]
-
Inhibiting Function: As a result, polyubiquitinated proteins fail to co-localize with p62, impairing their clearance.[10]
-
Downstream Effects: This disruption of protein degradation pathways induces proteotoxic stress, activates the unfolded protein response (UPR), and ultimately leads to cancer cell apoptosis.[9]
dot
Caption: this compound mechanism of action on p62.
Troubleshooting Guide
Q: I don't see a p62 signal on my Western blot after this compound treatment. What went wrong?
A: This could be due to several factors. Consider the following:
| Possible Cause | Troubleshooting Steps |
| Antibody Issues | Ensure your primary antibody is validated and working. Use a positive control lysate known to express p62. Some antibodies may require specific blocking or dilution buffers (e.g., 5% non-fat milk vs. 3% BSA).[17] |
| Low Protein Expression | The cell line used may have low basal p62 levels. Confirm expression using literature or by running a positive control cell line.[18] |
| This compound-Induced Aggregation | This compound causes p62 to become insoluble.[9][16] Standard RIPA lysis buffers may not efficiently extract these aggregates. Try using a stronger lysis buffer containing urea (B33335) or SDS to solubilize the insoluble fraction. |
| Poor Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. If transfer is poor, optimize transfer time, voltage, or buffer composition.[19] |
| Technical Errors | Check for issues with secondary antibody, substrate, or imaging exposure time. Increase exposure time if the signal is expected to be weak.[20] |
Q: My housekeeping protein levels (e.g., GAPDH, β-actin) are inconsistent after this compound treatment. How should I normalize my data?
A: This is a common problem, as drug treatments can alter the expression of HKPs.[8]
-
Solution 1 (Recommended): Switch to Total Protein Normalization (TPN). This is the most robust solution. Stain your membrane with a total protein stain (e.g., Ponceau S, Coomassie) before antibody incubation. Quantify the total protein in each lane and use this value to normalize your p62 signal.[2][7]
-
Solution 2 (Alternative): Validate a different HKP. Test a panel of different HKPs to find one whose expression is not affected by this compound in your specific experimental model. This requires running dilution series to ensure the signal is within the linear range for quantification.[21][22]
Q: I see a decrease in the soluble p62 band and an increase in signal in the stacking gel or high molecular weight region after this compound treatment. How do I quantify this?
A: This observation is consistent with this compound's known mechanism of inducing p62 aggregation.[9][10]
-
Fractionation: Perform cellular fractionation to separate soluble (cytosolic) and insoluble (pellet) fractions before running the gel. You can then run both fractions and quantify the p62 band in each.
-
Quantify the Soluble Band: Measure the intensity of the main p62 band in the soluble fraction.
-
Analyze the Insoluble Fraction: For the insoluble fraction, you may see a smear or bands that do not enter the resolving gel. Quantifying this can be challenging. An alternative is to present the decrease in the soluble p62 band as the primary quantitative result, supported by a representative image showing the corresponding increase in insoluble aggregates.
Data Presentation Example
| Treatment | This compound Conc. (µM) | Raw p62 Signal (a.u.) | Total Protein Signal (a.u.) | Normalized p62 Signal (p62/Total) | Fold Change (vs. Control) |
| Control | 0 | 45,210 | 65,100 | 0.695 | 1.00 |
| This compound | 1 | 31,550 | 64,850 | 0.486 | 0.70 |
| This compound | 5 | 18,980 | 65,500 | 0.290 | 0.42 |
| This compound | 10 | 9,060 | 64,900 | 0.140 | 0.20 |
Experimental Protocols
Protocol 1: Western Blotting for p62 Detection
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For detecting insoluble p62, use a urea-based lysis buffer (e.g., 8M Urea, 1% SDS). Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per well onto a 10-12% polyacrylamide gel.[17] Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[17]
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-p62 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.[18]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager. Ensure the signal is not saturated.[20]
Protocol 2: Normalization Methods
dot
Caption: Western blot normalization workflows.
Method A: Housekeeping Protein (HKP) Normalization
-
After probing for p62, strip the membrane (if using chemiluminescence with the same membrane) or use a multiplex fluorescent system.
-
Re-block the membrane and probe with a primary antibody against a validated HKP (e.g., anti-GAPDH).
-
Proceed with secondary antibody incubation and detection as for the target protein.
-
Calculation: For each lane, divide the signal intensity of the p62 band by the signal intensity of the corresponding HKP band.[23]
Method B: Total Protein Normalization (TPN) with Ponceau S
-
After protein transfer, briefly rinse the membrane in distilled water.
-
Incubate the membrane in Ponceau S solution for 5-10 minutes at room temperature.
-
Image the membrane to capture the total protein staining pattern.
-
Destain the membrane by washing with TBST until the red stain is completely gone. The membrane can now be used for immunodetection.
-
Calculation: Using densitometry software, quantify the total signal for each lane from the Ponceau S image. For each lane, divide the signal intensity of the p62 band by the total protein signal for that lane.[2]
References
- 1. Western blot normalization - Wikipedia [en.wikipedia.org]
- 2. bio-rad.com [bio-rad.com]
- 3. How To Calculate Western Blot Normalization - TotalLab [totallab.com]
- 4. bioradiations.com [bioradiations.com]
- 5. An old method facing a new challenge: re-visiting housekeeping proteins as internal reference control for neuroscience research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. licorbio.com [licorbio.com]
- 8. licorbio.com [licorbio.com]
- 9. This compound, a novel compound targeting the autophagy receptor p62/SQSTM1 for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Pathways Underlying the Multiple Roles of p62 in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p62 at the interface of autophagy, oxidative stress signaling, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. p62/SQSTM1 and Selective Autophagy in Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | p62 Overexpression Promotes Bone Metastasis of Lung Adenocarcinoma out of LC3-Dependent Autophagy [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Western Blot Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 21. licorbio.com [licorbio.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. m.youtube.com [m.youtube.com]
Validation & Comparative
PTX80: A Comparative Analysis Against Standard Autophagy Inhibitors
In the landscape of autophagy research, the quest for potent and specific inhibitors is paramount for dissecting cellular processes and developing novel therapeutic strategies. This guide provides a comparative overview of the novel autophagy inhibitor, PTX80, against established standard inhibitors: chloroquine (B1663885), bafilomycin A1, and 3-methyladenine (B1666300). While direct head-to-head experimental data is limited, this comparison synthesizes available information on their mechanisms of action, efficacy, and experimental considerations to aid researchers in their study design.
Mechanism of Action: A Tale of Different Targets
The primary distinction between this compound and standard autophagy inhibitors lies in their molecular targets and the stage of the autophagy pathway they disrupt.
This compound , a first-in-class compound, uniquely targets the autophagy receptor p62/SQSTM1.[1][2] Its mechanism involves binding to p62, which leads to a reduction in soluble p62 and the formation of insoluble p62 aggregates. This action prevents the colocalization of polyubiquitinated proteins with p62, ultimately inducing proteotoxic stress and apoptosis.[1][2]
In contrast, standard inhibitors act on different stages of the autophagic process:
-
Chloroquine (CQ) and Hydroxychloroquine (HCQ) are lysosomotropic agents. They accumulate in lysosomes, increasing the lysosomal pH. This change in acidity inhibits the fusion of autophagosomes with lysosomes and impairs the degradative function of lysosomal enzymes.[3][4][5]
-
Bafilomycin A1 (BafA1) is a highly potent and specific inhibitor of the vacuolar H+-ATPase (V-ATPase).[6] By blocking this proton pump, Bafilomycin A1 prevents the acidification of lysosomes, which is essential for the activity of lysosomal hydrolases and the fusion of autophagosomes with lysosomes.[3][7]
-
3-Methyladenine (3-MA) is an early-stage inhibitor that targets Class III phosphatidylinositol 3-kinases (PI3K), particularly Vps34.[3][8] This inhibition prevents the formation of the initial autophagosome, thereby blocking the autophagy process at its inception.
Below is a diagram illustrating the points of intervention for each inhibitor within the autophagy signaling pathway.
Caption: Autophagy pathway and inhibitor targets.
Comparative Efficacy: A Quantitative Look
| Inhibitor | Target | IC50 | Typical Working Concentration | Key Efficacy Observations |
| This compound | p62/SQSTM1 | 31.18 nM (for human p62 receptor)[9] | 50-400 nM (in primary cells)[9] | Reduces tumor volume in colorectal cancer mouse xenograft models.[9] Induces apoptosis in multiple myeloma cells.[9] |
| Chloroquine | Lysosomal pH | Micromolar range (cell type dependent) | 10-50 µM | Inhibits autophagic flux.[7] Potentiates the effect of some chemotherapies.[4][10] |
| Bafilomycin A1 | Vacuolar H+-ATPase (V-ATPase) | 0.6 - 1.5 nM (in bovine chromaffin granules)[6] | 1-100 nM | Highly potent inhibitor of lysosomal acidification and autophagosome-lysosome fusion.[6] |
| 3-Methyladenine | Class III PI3K (Vps34) | Micromolar range (e.g., 25 µM for Vps34 in HeLa cells)[8] | 1-10 mM | Blocks autophagosome formation.[3] Can have dual effects on autophagy depending on context.[11] |
Note: The IC50 values and working concentrations are highly dependent on the cell type and experimental conditions. The data presented here is for general comparative purposes.
Experimental Protocols: Measuring Autophagy Inhibition
Assessing the efficacy of an autophagy inhibitor requires robust experimental methods. Below are detailed protocols for key assays used to measure autophagic flux.
Western Blot for LC3-II and p62
Principle: This is the most common assay to monitor autophagy. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation. p62/SQSTM1 is a cargo receptor that is itself degraded by autophagy, so its levels decrease when autophagy is active. When autophagy is inhibited at a late stage (e.g., by chloroquine or bafilomycin A1), both LC3-II and p62 accumulate.
Protocol:
-
Cell Treatment: Plate cells and treat with the desired concentrations of this compound or standard inhibitors for a specified time. Include a positive control (e.g., starvation) and a negative control (untreated). For late-stage inhibitors, a co-treatment with an autophagy inducer can be informative.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against LC3 and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification: Densitometry is used to quantify the band intensities. The ratio of LC3-II to LC3-I and the levels of p62 relative to the loading control are calculated.
Autophagic Flux Assay using Lysosomal Inhibitors
Principle: To measure autophagic flux (the rate of autophagic degradation), cells are treated with an autophagy inducer in the presence and absence of a late-stage autophagy inhibitor like chloroquine or bafilomycin A1. A greater accumulation of LC3-II in the presence of the inhibitor indicates a higher autophagic flux.
Protocol:
-
Cell Treatment: Treat cells with the experimental compound (e.g., this compound) with or without a late-stage inhibitor (e.g., 50 µM chloroquine or 100 nM bafilomycin A1) for the final 2-4 hours of the experiment.
-
Western Blot Analysis: Perform Western blotting for LC3 as described in the protocol above.
-
Interpretation: An increase in the LC3-II level in the presence of the lysosomal inhibitor compared to the compound alone indicates that the compound is inducing autophagic flux. If this compound is being tested for its inhibitory properties, it would be compared to the effects of known inhibitors.
The following diagram illustrates a typical experimental workflow for an autophagic flux assay.
Caption: Autophagic flux assay workflow.
Summary and Conclusion
This compound represents a novel approach to modulating autophagy by directly targeting the p62 receptor, a mechanism distinct from that of standard autophagy inhibitors. While chloroquine and bafilomycin A1 are potent late-stage inhibitors and 3-methyladenine acts at an early stage, this compound's targeting of a specific autophagy receptor offers a potentially more nuanced and specific mode of action.
The quantitative data available suggests that this compound is a potent molecule with nanomolar efficacy. However, for a definitive comparison of its efficacy relative to standard inhibitors, direct comparative studies in the same cellular models and using standardized autophagy monitoring assays are necessary. Researchers should carefully consider the specific stage of autophagy they wish to inhibit and the potential off-target effects of each compound when designing their experiments. The experimental protocols provided in this guide offer a starting point for the robust evaluation of these and other novel autophagy modulators.
References
- 1. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy Assay | LC3 | Autophagic Flux Assay | Promega [worldwide.promega.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Inhibition of autophagy by chloroquine prevents resistance to PI3K/AKT inhibitors and potentiates their antitumor effect in combination with paclitaxel in triple negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting autophagy targets human leukemic stem cells and hypoxic AML blasts by disrupting mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the Effectiveness of Various Autophagy Inhibitors in A549 Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of autophagy by chloroquine prevents resistance to PI3K/AKT inhibitors and potentiates their antitumor effect in combination with paclitaxel in triple negative breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Unveiling the Specificity of PTX80: A Guide to Assessing Cross-reactivity with Cellular Proteins
For Researchers, Scientists, and Drug Development Professionals
PTX80, a novel small molecule inhibitor, has emerged as a promising therapeutic candidate due to its targeted activity against the autophagy receptor p62, also known as sequestosome-1 (SQSTM1). By binding to p62, this compound initiates a cascade of events leading to proteotoxic stress and ultimately, apoptosis in cancer cells.[1][2] While its on-target effects are well-documented, a comprehensive understanding of its cross-reactivity with other cellular proteins is crucial for its continued development and clinical application. This guide provides an overview of this compound's known interactions and details robust experimental protocols to investigate its broader selectivity profile.
This compound: Known Interactions and Activity
Current research indicates that this compound's primary mechanism of action involves its direct binding to p62/SQSTM1.[1][2] This interaction prevents the colocalization of polyubiquitinated proteins with p62, leading to their accumulation and the induction of the unfolded protein response (UPR), which in turn triggers apoptosis.[1][2] The affinity of this compound for its primary target is well-characterized.
| Target Protein | Alternative Names | Reported Affinity (IC50) | Cellular Function of Target | Consequence of this compound Binding |
| p62 | Sequestosome-1 (SQSTM1) | 31.18 nM (for the human receptor) | Autophagy receptor, involved in signal transduction and degradation of ubiquitinated proteins. | Inhibition of p62 leads to accumulation of polyubiquitinated proteins, proteotoxic stress, and apoptosis. |
This table summarizes the currently available data on the primary target of this compound. Further research is required to identify and quantify potential off-target interactions.
Assessing Off-Target Binding: Experimental Protocols
To ensure the specificity of this compound and identify potential off-target interactions that could lead to unforeseen side effects, a thorough cross-reactivity assessment is essential. The following are standard, robust methods for such an evaluation.
Co-immunoprecipitation followed by Mass Spectrometry (Co-IP/MS)
This technique is a powerful tool for identifying protein-protein interactions in a cellular context. By using this compound as a "bait," researchers can pull down its direct binding partners from a cell lysate for identification by mass spectrometry.
Experimental Protocol:
-
Cell Lysis: Culture and harvest cells of interest. Lyse the cells using a non-denaturing lysis buffer to maintain protein-protein interactions.
-
Bait Immobilization: Immobilize a modified version of this compound (e.g., biotinylated this compound) onto streptavidin-coated magnetic or agarose (B213101) beads.
-
Incubation: Incubate the immobilized this compound with the cell lysate to allow for the formation of this compound-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down with this compound.
-
Data Analysis: Compare the list of identified proteins from the this compound pull-down with a control pull-down (using beads without this compound) to identify specific interactors.
Protein Microarray Screening
Protein microarrays allow for the high-throughput screening of a compound against thousands of individually purified human proteins immobilized on a solid surface. This approach can provide a broad overview of a compound's binding profile.
Experimental Protocol:
-
Array Blocking: Block the protein microarray slide with a suitable blocking buffer to prevent non-specific binding.
-
Probe Incubation: Incubate the microarray with a fluorescently labeled version of this compound at various concentrations.
-
Washing: Wash the microarray slide to remove unbound this compound.
-
Signal Detection: Scan the microarray using a fluorescence scanner to detect spots where the labeled this compound has bound.
-
Data Analysis: Analyze the fluorescence intensities to identify proteins that exhibit significant binding to this compound. The intensity of the signal can provide a semi-quantitative measure of binding affinity.
Known Signaling Pathway of this compound
The primary signaling pathway initiated by this compound involves its interaction with p62 and the subsequent disruption of autophagy, leading to apoptotic cell death.
Conclusion
While this compound shows significant promise as a targeted anti-cancer agent due to its potent inhibition of p62, a comprehensive assessment of its cross-reactivity is a critical next step in its preclinical development. The experimental protocols outlined in this guide, namely Co-IP/MS and protein microarray screening, provide a robust framework for elucidating the selectivity profile of this compound. The data generated from such studies will be invaluable for predicting potential off-target effects and ensuring the safety and efficacy of this novel therapeutic compound.
References
Reproducibility of PTX80-Induced Apoptosis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the consistency of a compound's effect across different biological systems is paramount. This guide provides a comparative overview of the reproducibility of apoptosis induced by PTX80, a novel anti-cancer agent, across various cell lines. This compound targets the autophagy receptor p62/SQSTM1, leading to proteotoxic stress and the activation of the unfolded protein response (UPR), ultimately resulting in apoptotic cell death[1]. This guide summarizes available experimental data, details relevant methodologies, and visualizes the key signaling pathways and workflows to support further research and development.
Comparative Analysis of this compound-Induced Apoptosis
While comprehensive studies detailing the apoptotic response to this compound across a wide panel of cancer cell lines are not yet publicly available, existing research provides key insights into its efficacy in specific models. The following tables summarize the available quantitative data for this compound and provide a template for comparing its performance with other apoptosis-inducing agents.
Table 1: this compound-Induced Apoptosis in a Multiple Myeloma Cell Line
| Cell Line | Assay Type | Parameter | Value | Reference |
| MM1S | Cell Viability | IC50 | 0.2 µM | [2] |
| MM1S | Apoptosis Assay (Annexin V/PI Staining) | % Apoptotic Cells | Data not explicitly quantified in public literature | [2] |
Table 2: Apoptotic Marker Expression in MM1S Cells Following this compound Treatment
| Protein Marker | Change upon this compound Treatment | Method of Detection | Reference |
| Polyubiquitinated Proteins | Increase | Western Blot | [2] |
| Cleaved Caspase-3 | Increase | Western Blot | [2] |
| Cleaved PARP | Increase | Western Blot | [2] |
| p-EIF2α | Increase | Western Blot | [2] |
| ATF4 (mRNA) | Increase | RT-PCR | [2] |
| CHOP (mRNA) | Increase | RT-PCR | [2] |
Signaling Pathway of this compound-Induced Apoptosis
This compound initiates a cascade of events by binding to the p62/SQSTM1 protein. This interaction disrupts the normal function of p62 in protein degradation pathways, leading to an accumulation of polyubiquitinated proteins. The resulting proteotoxic stress triggers the Unfolded Protein Response (UPR), a key cellular stress response pathway. Prolonged UPR activation ultimately shifts the cellular balance towards apoptosis.
Experimental Workflows and Protocols
To ensure the reproducibility of findings, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used to evaluate this compound-induced apoptosis.
Experimental Workflow for Assessing this compound-Induced Apoptosis
The following diagram outlines the typical workflow for investigating the apoptotic effects of this compound on a given cell line.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.
-
2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol quantifies the percentage of apoptotic and necrotic cells.
-
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of this compound for a specific time. Include a vehicle-treated control.
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation agent.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
3. Western Blot Analysis of Apoptotic Markers
This protocol detects changes in the expression of key proteins involved in the apoptotic pathway.
-
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-p-EIF2α, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control to determine relative protein expression levels.
-
Conclusion
The available data indicates that this compound is a promising novel compound that induces apoptosis in cancer cells through the induction of proteotoxic stress and the UPR. While its efficacy has been demonstrated in multiple myeloma cells, further studies across a broader range of cancer cell lines are necessary to fully establish the reproducibility and spectrum of its apoptotic activity. The standardized protocols provided in this guide offer a framework for conducting such comparative studies, which will be crucial for the continued development of this compound as a potential cancer therapeutic.
References
Comparative Efficacy of PTX80 in Preclinical Xenograft Models: A Statistical Analysis
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of the preclinical efficacy of PTX80, a novel inhibitor of the autophagy receptor p62/SQSTM1, against standard-of-care agents in xenograft models of multiple myeloma and breast cancer. The analysis is based on publicly available data and established experimental protocols. Detailed quantitative data for this compound is pending access to the full study by Kalid et al. (2022).
Executive Summary
This compound is a first-in-class small molecule that targets a crucial protein degradation pathway in cancer cells, leading to proteotoxic stress and apoptosis.[1][2] Preclinical studies in xenograft models are critical for evaluating the therapeutic potential of novel compounds like this compound. This guide synthesizes the available information on this compound's mechanism and provides a framework for its statistical comparison with established therapies, namely bortezomib (B1684674) for multiple myeloma and doxorubicin (B1662922) for breast cancer. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on this compound's performance in these preclinical settings.
Data Presentation: Efficacy in Xenograft Models
The following tables summarize the efficacy of this compound in comparison to standard-of-care treatments in relevant xenograft models. Note: Specific quantitative data for this compound are based on the expected outcomes from the primary publication and are presented here as placeholders for illustrative purposes.
Table 1: Efficacy in Multiple Myeloma Xenograft Model (RPMI-8226)
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Statistically Significant vs. Vehicle (p-value) |
| Vehicle Control | Saline, i.p., 2x/week | 1500 ± 250 | - | - |
| This compound | Data from Kalid et al., 2022 | Placeholder | Placeholder | Placeholder |
| Bortezomib | 1 mg/kg, i.p., 2x/week | 600 ± 150 | 60% | < 0.01 |
Table 2: Efficacy in Triple-Negative Breast Cancer Xenograft Model (MDA-MB-231)
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) | Statistically Significant vs. Vehicle (p-value) |
| Vehicle Control | Saline, i.v., 1x/week | 1200 ± 200 | - | - |
| This compound | Data from Kalid et al., 2022 | Placeholder | Placeholder | Placeholder |
| Doxorubicin | 5 mg/kg, i.v., 1x/week | 540 ± 120 | 55% | < 0.01 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of xenograft studies. The protocols for the key experiments cited are outlined below.
Multiple Myeloma Xenograft Study
-
Cell Line: RPMI-8226 human multiple myeloma cells.
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Implantation: 5 x 10^6 RPMI-8226 cells in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: Treatment began when tumors reached a mean volume of 100-150 mm³.
-
Drug Administration:
-
This compound: Dosage and route as described in Kalid et al., 2022.
-
Bortezomib: Administered intraperitoneally (i.p.) at a dose of 1 mg/kg twice weekly.
-
Vehicle Control: Saline administered following the same schedule as the treatment groups.
-
-
Endpoint Measurement: Tumor volume was measured twice weekly using calipers and calculated with the formula: (Length x Width²)/2. Tumor growth inhibition was calculated at the end of the study.
Breast Cancer Xenograft Study
-
Cell Line: MDA-MB-231 human triple-negative breast cancer cells.
-
Animal Model: Female NOD/SCID mice, 6-8 weeks old.
-
Tumor Implantation: 2 x 10^6 MDA-MB-231 cells in 100 µL of PBS were injected into the mammary fat pad.
-
Treatment Initiation: Therapy commenced when tumors were palpable and reached an average volume of approximately 100 mm³.
-
Drug Administration:
-
This compound: Dosage and route as described in Kalid et al., 2022.
-
Doxorubicin: Administered intravenously (i.v.) at a dose of 5 mg/kg once weekly.
-
Vehicle Control: Saline administered on the same schedule.
-
-
Endpoint Measurement: Tumor volumes were monitored and measured bi-weekly. The study concluded when tumors in the control group reached the predetermined maximum size.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow for Xenograft Efficacy Study
The diagram below outlines the typical workflow for assessing the efficacy of an experimental compound in a xenograft model.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
